O-Benzoyl-L-malic acid
Description
Benzoylmalic acid (C₁₁H₁₀O₆), also known as malic acid benzoate, is a phenolic acid derivative formed by the esterification of benzoic acid with malic acid. It is classified under benzoic acids and derivatives . This compound has been identified in diverse plant species, including Cardamine violifolia (Brassicaceae), Prunus persica (peach), and Lepidium meyenii (maca), where it accumulates during specific developmental stages or under environmental stimuli like nitrogen treatment .
Properties
CAS No. |
22138-51-8 |
|---|---|
Molecular Formula |
C11H10O6 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
(2S)-2-benzoyloxybutanedioic acid |
InChI |
InChI=1S/C11H10O6/c12-9(13)6-8(10(14)15)17-11(16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
NVPJTXMOQCANSN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(CC(=O)O)C(=O)O |
melting_point |
142°C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylmalic acid can be synthesized through the esterification of malic acid with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Industrial Production Methods: While specific industrial production methods for benzoylmalic acid are not extensively documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Benzoylmalic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield malic acid and benzoic acid.
Oxidation: It can be oxidized to form various oxidation products depending on the conditions and reagents used.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Hydrolysis: Malic acid and benzoic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Different acylated malic acids.
Scientific Research Applications
Benzoylmalic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the production of certain polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Benzoylmalic acid can be compared with other phenolic acids such as:
- Gallic acid
- Protocatechuic acid
- p-Hydroxybenzoic acid
- Syringic acid
Uniqueness: Benzoylmalic acid is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to other phenolic acids. Its combination of a benzoyl group with malic acid makes it a valuable compound for various synthetic and research applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoylmalic acid belongs to a broader class of phenolic acids and benzoic acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Functional Analogues in Plant Metabolism
Metabolic Regulation in Plants
- Benzoylmalic acid is upregulated under nitrogen treatment in peaches, with a log₂ fold change of 13.7 .
- Quercetin-3-O-xyloside, a flavonoid, shows similar upregulation (log₂FC 10.3) under the same conditions but belongs to a distinct metabolic class.
- Malate , a precursor of benzoylmalic acid, is a key intermediate in the TCA cycle but lacks the benzoate moiety.
Research Findings and Data Highlights
Accumulation Trends in Plants
- Walnut endopleura: Benzoylmalic acid interacts with genes like CCR and 4CL, critical for lignin and phenol synthesis.
- Peach fruit : Nitrogen application increases benzoylmalic acid levels by 2.6-fold, suggesting its role in nutrient utilization.
- Cardamine violifolia: Accumulates benzoylmalic acid during leaf maturation, paralleling phenolic acid trends in Brassicaceae.
Comparative Physicochemical Properties
| Property | Benzoylmalic Acid | Benzoic Acid | Mandelic Acid |
|---|---|---|---|
| Water Solubility | Moderate (ester) | Low | High (polar) |
| pKa | ~3.1 (carboxylic) | 4.2 | 3.4 |
| Bioactivity | UV protection | Antimicrobial | Exfoliant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
